molecular formula C18H15N5OS B11236680 4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11236680
M. Wt: 349.4 g/mol
InChI Key: LDUXHYCDWGWZHK-UHFFFAOYSA-N
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Description

4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the reaction with carboxylic acids and phosphorus oxychloride can lead to the formation of different derivatives . Major products formed from these reactions often retain the core triazole-thiadiazole structure but with different substituents, enhancing their biological activity .

Scientific Research Applications

4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new compounds. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit various enzymes makes it a promising candidate for drug development . Additionally, it has applications in the industry as a component in the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

4-methyl-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H15N5OS/c1-12-2-6-14(7-3-12)16(24)19-10-13-4-8-15(9-5-13)17-22-23-11-20-21-18(23)25-17/h2-9,11H,10H2,1H3,(H,19,24)

InChI Key

LDUXHYCDWGWZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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